molecular formula C11H10N2O2 B117248 Methyl 8-aminoisoquinoline-5-carboxylate CAS No. 157252-30-7

Methyl 8-aminoisoquinoline-5-carboxylate

Cat. No. B117248
M. Wt: 202.21 g/mol
InChI Key: XBMBTQCVDNVDRN-UHFFFAOYSA-N
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Description

Methyl 8-aminoisoquinoline-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of various organic compounds. Methyl 8-aminoisoquinoline-5-carboxylate has been studied extensively for its potential use in scientific research, particularly in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of Methyl 8-aminoisoquinoline-5-carboxylate is not fully understood. However, it is believed that this compound interacts with metal ions, particularly zinc ions, to form a complex that emits fluorescence. This property makes it useful as a fluorescent probe for the detection of metal ions in biological systems.

Biochemical And Physiological Effects

Methyl 8-aminoisoquinoline-5-carboxylate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, particularly those that are involved in the metabolism of carbohydrates. It has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

Methyl 8-aminoisoquinoline-5-carboxylate has several advantages for use in lab experiments. Its fluorescent properties make it useful as a probe for the detection of metal ions in biological systems. However, this compound also has some limitations. It is relatively toxic, and care must be taken when handling it. Additionally, its use in biological systems may be limited due to its potential toxicity.

Future Directions

There are several future directions for research on Methyl 8-aminoisoquinoline-5-carboxylate. One area of research is the development of new synthesis methods for this compound that are more efficient and less toxic. Another area of research is the development of new applications for this compound, particularly in the field of biochemistry and physiology. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diseases.

Synthesis Methods

Methyl 8-aminoisoquinoline-5-carboxylate can be synthesized using several methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of isoquinoline with methyl chloroformate and ammonia. The synthesis of Methyl 8-aminoisoquinoline-5-carboxylate requires careful handling of the reactants and the use of appropriate safety precautions due to its potential toxicity.

Scientific Research Applications

Methyl 8-aminoisoquinoline-5-carboxylate has been extensively studied for its potential use in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

157252-30-7

Product Name

Methyl 8-aminoisoquinoline-5-carboxylate

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 8-aminoisoquinoline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,12H2,1H3

InChI Key

XBMBTQCVDNVDRN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CN=CC2=C(C=C1)N

Canonical SMILES

COC(=O)C1=C2C=CN=CC2=C(C=C1)N

synonyms

5-Isoquinolinecarboxylicacid,8-amino-,methylester(9CI)

Origin of Product

United States

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